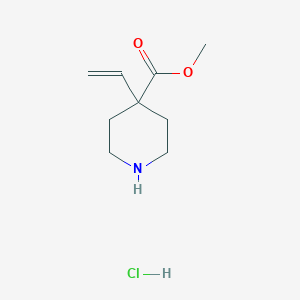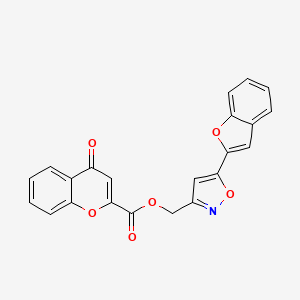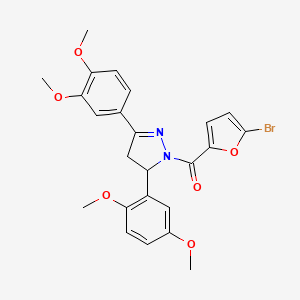![molecular formula C19H18N4O2S B2424785 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034513-79-4](/img/structure/B2424785.png)
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic molecule characterized by its unique structural elements, which include a furan ring, a pyrazole ring, and a benzothiazole ring. These functional groups provide the compound with distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds
Step 1: : Furan-2-carboxylic acid reacts with hydrazine hydrate to form furan-2-carbohydrazide.
Step 2: : Furan-2-carbohydrazide is treated with acetylacetone to yield 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole.
Formation of the Final Product
Step 3: : The 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole undergoes an alkylation reaction with 2-(bromoethyl)benzo[d]thiazole-2-carboxamide under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, large-scale reactors and optimized reaction conditions are used to maximize yield and purity. Reactions are often conducted under inert atmospheres and at controlled temperatures.
Types of Reactions
Oxidation: : The furan ring can be oxidized to produce corresponding furan derivatives.
Reduction: : The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents like sodium borohydride.
Substitution reactions often use halogenating agents and strong bases.
Major Products
Oxidation can yield furan-2-carboxylic acid derivatives.
Reduction can yield reduced pyrazole derivatives.
Substitution products depend on the specific reagents used.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is utilized in various domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound due to its unique ring systems.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as a precursor in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets
Enzymes involved in metabolic pathways.
Receptors on cell membranes.
DNA or RNA, affecting gene expression.
Pathways Involved
Inhibition of enzymatic activity.
Modulation of signal transduction pathways.
Induction or repression of gene expression.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which imparts distinct properties.
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide.
N-(2-(4-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide.
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzothiazole.
Each of these compounds shares some structural similarities but differs in specific functional groups, leading to varied chemical reactivity and biological activity.
There you go—a deep dive into this fascinating compound. Anything else you'd like to know or explore?
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-17(15-7-5-11-25-15)13(2)23(22-12)10-9-20-18(24)19-21-14-6-3-4-8-16(14)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEWNVULLCPRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine](/img/structure/B2424707.png)
![4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2424708.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B2424710.png)
![1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424712.png)

![3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424714.png)
![1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2424717.png)


![1-methyl-3-(3-oxobutan-2-yl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2424721.png)
![Tert-butyl N-[2-methoxy-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B2424722.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424724.png)
![N'-[(oxolan-2-yl)methyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2424725.png)
